4-Acetamido-5-chloro-2-methoxybenzoic acid

Description

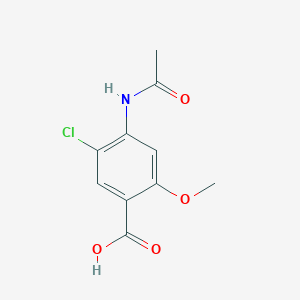

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-5-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(16-2)6(10(14)15)3-7(8)11/h3-4H,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXCIWMHHSVOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450973 | |

| Record name | 4-Acetamido-5-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24201-13-6 | |

| Record name | 4-Acetamido-5-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetamido-5-chloro-2-methoxybenzoic acid

This document provides a comprehensive technical overview for the synthesis and characterization of 4-Acetamido-5-chloro-2-methoxybenzoic acid, a key intermediate in the pharmaceutical industry.[1][2] Notably, it is a crucial building block in the synthesis of gastroprokinetic agents such as Mosapride.[3][4] This guide is intended for researchers, chemists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale to ensure reproducibility and a deeper understanding of the process.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a multi-step pathway. The core strategy involves the synthesis of its methyl ester precursor, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, followed by a saponification (hydrolysis) reaction to yield the final carboxylic acid. This approach is favored due to the higher reactivity and easier purification of the ester intermediate.

The chosen synthetic route begins with Methyl 4-acetamido-2-methoxybenzoate. The critical step is a regioselective electrophilic aromatic substitution—specifically, chlorination. The existing substituents on the benzene ring, the activating acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups, direct the incoming electrophile. Both are ortho, para-directing groups. The position ortho to the powerful acetamido group and para to the methoxy group is sterically accessible and electronically enriched, making it the prime location for chlorination. N-chlorosuccinimide (NCS) is selected as the chlorinating agent due to its mild nature and high selectivity, which minimizes the formation of undesired polychlorinated byproducts.[5][6][7][8]

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

The protocols provided below are designed to be self-validating, with clear endpoints and purification steps to ensure high purity of the final product.

Protocol 1: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

This procedure is adapted from established industrial methods.[6][7][8]

-

Reaction Setup: In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 136g of N,N-dimethylformamide (DMF).

-

Dissolution: Add 50g of Methyl 4-acetamido-2-methoxybenzoate to the solvent and stir until complete dissolution is achieved. The clarity of the solution is the endpoint for this step.

-

Addition of Chlorinating Agent: To the resulting solution, add 50g of N-chlorosuccinimide (NCS).

-

Staged Heating: Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours. The controlled initial temperature ensures a selective reaction and prevents runaway exotherms.

-

Reaction Completion: Increase the temperature to 65°C and hold for an additional 4 hours to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Upon completion, cool the mixture to 0°C and hold for 8 hours to induce crystallization of the product.

-

Isolation: Filter the resulting slurry to collect the crude, wet product of Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

-

Purification: Transfer the wet product to a separate flask and add 100g of deionized water. Heat the suspension to 50°C for 4 hours to wash away residual DMF and unreacted NCS.

-

Final Isolation: Cool the slurry to 5°C, filter the purified solid, and dry under vacuum to yield the final product as a white to light beige crystalline powder.[5][7] A typical molar yield is around 90%, with a purity of ≥99.8% as determined by HPLC.[6][7]

Protocol 2: Hydrolysis to this compound

This protocol employs standard saponification conditions.[4][9][10]

-

Reaction Setup: In a round-bottom flask, suspend the synthesized Methyl 4-acetamido-5-chloro-2-methoxybenzoate (1 equivalent) in a 5:2 mixture of methanol and water.

-

Hydrolysis: Add potassium hydroxide or sodium hydroxide (2.2 equivalents) and heat the mixture to reflux. The reaction is typically complete within 2-3 hours, which can be confirmed by the disappearance of the starting material spot on TLC.

-

Workup: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 3M hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2-3). A precipitate will form.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold deionized water to remove salts, and dry under vacuum to yield the final product, this compound.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques must be employed.

Characterization Workflow Diagram

Caption: Logical flow for the analytical characterization of the final product.

Physicochemical and Spectroscopic Data

The following table summarizes the expected analytical data for the final product.

| Analysis Technique | Parameter | Expected Result/Observation |

| Appearance | Physical State | White to off-white crystalline solid.[5][7] |

| Melting Point | Thermal Property | A sharp, defined melting point is expected for a pure sample. |

| HPLC | Purity | ≥99.5% peak area.[6][7] |

| Mass Spectrometry | Molecular Ion | Molecular Formula: C₁₀H₁₀ClNO₄.[11] Expected m/z for [M]⁺: ~243.03 (for ³⁵Cl) and ~245.03 (for ³⁷Cl) in a ~3:1 ratio. |

| ¹H NMR | Chemical Shifts (δ) | - Aromatic Protons: Two singlets in the aromatic region (~7-8 ppm). - Methoxy Protons (-OCH₃): A singlet at ~3.9-4.0 ppm. - Acetamido Methyl Protons (-COCH₃): A singlet at ~2.2 ppm. - Amide Proton (-NH-): A broad singlet, variable position. - Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm. |

| ¹³C NMR | Chemical Shifts (δ) | - Carboxylic Carbonyl (~165-170 ppm). - Amide Carbonyl (~168-172 ppm). - Aromatic Carbons (6 distinct signals, ~110-160 ppm). - Methoxy Carbon (~56 ppm). - Acetyl Methyl Carbon (~24 ppm). |

| IR Spectroscopy | Key Frequencies (cm⁻¹) | - O-H stretch (Carboxylic Acid): Broad band, ~2500-3300 cm⁻¹. - N-H stretch (Amide): ~3200-3400 cm⁻¹. - C=O stretch (Carboxylic Acid & Amide): Strong absorptions, ~1650-1710 cm⁻¹. - C-O stretch (Ether & Acid): ~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹. - C-Cl stretch: ~700-850 cm⁻¹. |

Expert Insights on Characterization:

-

NMR Spectroscopy: The proton NMR is particularly diagnostic. The appearance of two singlets for the aromatic protons confirms the substitution pattern where the protons are not adjacent and thus do not couple with each other. The broadness of the -NH and -COOH signals is typical and their chemical shifts can be concentration and solvent-dependent.[12][13]

-

Mass Spectrometry: Observing the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) in the molecular ion peak is a crucial confirmation of successful chlorination.[14]

-

IR Spectroscopy: The broad O-H stretch of the carboxylic acid dimer is a hallmark feature and its presence, along with the disappearance of the ester C=O stretch (if analyzing the intermediate), confirms the hydrolysis step was successful.[15]

Conclusion

The synthesis and characterization of this compound are straightforward processes when approached with a clear understanding of the underlying chemical principles. The provided protocols, based on reliable literature and industrial practices, offer a robust pathway to obtaining this valuable pharmaceutical intermediate in high yield and purity.[6][7] Rigorous analytical characterization using a combination of spectroscopic and chromatographic methods is essential to validate the structure and ensure the quality required for subsequent applications in drug development and manufacturing.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- Google Patents. (n.d.). CN1526700A - Synthesis of Important intermediate for mosapride citrate.

- ChemicalBook. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis.

- Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699–702.

- Google Patents. (n.d.). CN1226295C - Synthesis of Important intermediate for mosapride citrate.

- Google Patents. (n.d.). CN110143892A - The preparation method of Mosapride intermediate.

- ChemicalBook. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6.

- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220–228.

- Guidechem. (n.d.). How is Mosapride citrate dihydrate synthesized?.

- PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.

- Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.

- TargetMol. (n.d.). This compound.

- ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.

- PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- Echemi. (n.d.). Methyl-4-Acetamido-5-Chloro-2-MethoxyBenzoate(Chloromethopabate).

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- IJARST. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

- ResearchGate. (n.d.). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization | Request PDF.

- Echemi. (n.d.). 4093-31-6, Methyl 4-acetamido-5-chloro-2-methoxybenzoate Formula.

- ChemicalBook. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR spectrum.

- Biosynth. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623.

- Gsrs. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID.

- ResearchGate. (n.d.). The chlorination of 4-amino-2-hydroxy-benzoic acid.

- Chem-Impex. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.

- ChemicalBook. (n.d.). METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR spectrum.

- Santa Cruz Biotechnology. (n.d.). 4-(acetylamino)-5-chloro-2-methoxybenzoic acid.

- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

- ResearchGate. (n.d.). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study.

- NIST. (n.d.). Benzoic acid, 4-chloro-.

Sources

- 1. 4-Acetamido-5-chloro-2-methoxybenzoic acid_TargetMol [targetmol.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]

- 8. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

- 9. CN1526700A - Synthesis of Important intermediate for mosapride citrate - Google Patents [patents.google.com]

- 10. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 11. scbt.com [scbt.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. ijarsct.co.in [ijarsct.co.in]

- 14. Benzoic acid, 4-chloro- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) of 4-Acetamido-5-chloro-2-methoxybenzoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Comprehensive Spectroscopic Analysis of 4-Acetamido-5-chloro-2-methoxybenzoic acid

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its structure is closely related to known pharmacologically active compounds and their metabolites, such as impurities of Metoclopramide[1][2]. A thorough understanding of its chemical identity and purity is paramount for its application in research and development. This requires robust analytical characterization, where spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to a scarcity of directly published spectra for this specific acid, this document employs an expert-driven approach. We will analyze the available data for its closely related analogue, Methyl 4-acetamido-5-chloro-2-methoxybenzoate[1][3][4], and provide a reasoned, in-depth extrapolation to predict the spectral characteristics of the target carboxylic acid. This methodology not only offers a robust predictive analysis but also serves as an instructional framework for interpreting spectra of complex substituted aromatic systems.

Molecular Structure and Spectroscopic Implications

The structure of this compound incorporates several functional groups that yield distinct spectroscopic signatures:

-

Carboxylic Acid (-COOH): This group is a powerful diagnostic marker, expected to produce a highly deshielded, exchangeable proton in ¹H NMR, a characteristic carbonyl carbon signal in ¹³C NMR, and a uniquely broad O-H stretch in IR spectroscopy[5][6][7].

-

Aromatic Ring: A tetrasubstituted benzene ring whose two remaining protons will give signals in the aromatic region of the ¹H NMR spectrum. The substitution pattern dictates their chemical shifts and coupling.

-

Acetamido Group (-NHCOCH₃): This amide functionality contributes a labile N-H proton and a sharp methyl singlet in the ¹H NMR spectrum, alongside two distinct signals in the ¹³C NMR (carbonyl and methyl).

-

Methoxy Group (-OCH₃): Provides a characteristic singlet in the ¹H NMR spectrum and a signal around 55-65 ppm in the ¹³C NMR spectrum.

-

Chloro Group (-Cl): This electronegative substituent influences the electronic environment of the aromatic ring, affecting the chemical shifts of nearby protons and carbons. Crucially, its isotopic signature (³⁵Cl and ³⁷Cl) will produce a characteristic M/M+2 pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol is crucial for obtaining reliable and reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds like carboxylic acids and allows for the observation of exchangeable protons (from -COOH and -NH).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent (DMSO-d₆).

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Acquire a standard ¹H NMR spectrum using a 90° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds. Co-add 8 to 16 scans for a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Confirmatory Test (D₂O Exchange):

Data Interpretation and Predicted Spectra

Our predictions are based on the known spectral data of Methyl 4-acetamido-5-chloro-2-methoxybenzoate[2][3][9] and established principles of NMR spectroscopy[10][11]. The primary difference will be the replacement of the methyl ester group (-COOCH₃) with a carboxylic acid group (-COOH).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The hydrolysis of the methyl ester to the carboxylic acid will cause the disappearance of the ester's methyl singlet and the appearance of a new, very downfield signal for the acidic proton.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~12.0 - 13.0 | Broad Singlet | 1H | H -OOC- | The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding. Its signal is typically broad and will disappear upon D₂O exchange[7][8][12]. |

| ~9.5 - 10.0 | Singlet | 1H | -NH - | The amide proton is deshielded and often appears as a singlet. This signal will also exchange with D₂O. |

| ~7.8 | Singlet | 1H | Ar-H (H-6) | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating acetamido group, resulting in a downfield shift. |

| ~7.5 | Singlet | 1H | Ar-H (H-3) | This proton is ortho to the electron-donating methoxy group and meta to the chloro and acetamido groups. |

| ~3.9 | Singlet | 3H | -OCH ₃ | Methoxy group protons are shielded by the oxygen atom and typically appear as a sharp singlet. |

| ~2.1 | Singlet | 3H | -COCH ₃ | The methyl protons of the acetyl group are in a typical aliphatic environment, appearing as a sharp singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon spectrum will be highly informative, confirming the carbon skeleton. The most significant change from the methyl ester will be the chemical shift of the carbonyl carbon and the absence of the ester's methoxy carbon.

| Predicted Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~168.0 | Amide C =O | The carbonyl carbon of the acetamido group. |

| ~166.0 | Carboxyl C =O | The carboxylic acid carbon is highly deshielded, typically appearing in the 165-185 ppm range[6][7]. |

| ~155.0 | C -2 (Ar-OCH₃) | Aromatic carbon attached to the highly electronegative oxygen of the methoxy group. |

| ~135.0 | C -4 (Ar-NH) | Aromatic carbon attached to the nitrogen of the acetamido group. |

| ~130.0 | C -6 (Ar-H) | Aromatic carbon bearing a proton. |

| ~125.0 | C -5 (Ar-Cl) | Aromatic carbon attached to chlorine; its shift is influenced by the halogen's electronegativity. |

| ~118.0 | C -1 (Ar-COOH) | Quaternary aromatic carbon attached to the carboxylic acid group. |

| ~110.0 | C -3 (Ar-H) | Aromatic carbon bearing a proton. |

| ~56.0 | -OC H₃ | Methoxy carbon, typically found in this region. |

| ~24.0 | -COC H₃ | Acetyl methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Ensure firm and even contact between the sample and the crystal using the pressure clamp. This method requires minimal sample preparation and is non-destructive.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup to subtract atmospheric CO₂ and H₂O absorptions.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

Data Interpretation and Predicted Spectrum

The IR spectrum will be dominated by features from the carboxylic acid and amide groups. The key diagnostic feature will be the unmistakable O-H stretch of the carboxylic acid dimer.

| Predicted Wavenumber (cm⁻¹) | Intensity / Shape | Vibration | Functional Group | Rationale & Causality |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and is often superimposed on the C-H stretching bands[5][13][14]. |

| ~3250 | Medium, Sharp | N-H Stretch | Amide | The N-H stretch of a secondary amide typically appears in this region. |

| ~3050 | Medium, Sharp | C-H Stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2950 | Medium, Sharp | C-H Stretch | Aliphatic (CH₃) | Stretching vibrations of the methoxy and acetyl methyl groups. |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid | The carbonyl stretch of an aromatic carboxylic acid is strong and appears here. Conjugation with the ring slightly lowers its frequency[6][7]. |

| ~1670 | Strong, Sharp | C=O Stretch (Amide I) | Amide | The primary carbonyl absorption for the acetamido group. |

| ~1600, ~1480 | Medium to Strong | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1540 | Medium | N-H Bend (Amide II) | Amide | A characteristic bending vibration for secondary amides. |

| ~1250, ~1050 | Strong | C-O Stretch | Acid & Ether | Overlapping strong stretches from the C-O bond of the carboxylic acid and the aryl-alkyl ether. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Instrumentation (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information. ESI is a soft ionization technique well-suited for polar, non-volatile molecules like this one.

-

-

Data Acquisition:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the precursor ion and inducing fragmentation to observe daughter ions.

-

Data Interpretation and Predicted Spectrum

The molecular formula of this compound is C₁₀H₁₀ClNO₄, giving a monoisotopic mass of 243.0298 g/mol .

-

Molecular Ion Peak:

-

In ESI positive mode, the base peak will likely be the protonated molecule [M+H]⁺ at m/z 244.0371 .

-

In ESI negative mode, the deprotonated molecule [M-H]⁻ at m/z 242.0225 should be prominent.

-

Crucial Identifier: Due to the presence of one chlorine atom, the molecular ion region will exhibit a characteristic isotopic pattern: a peak at M and a peak at M+2 with an approximate intensity ratio of 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

-

Predicted Fragmentation Pathways:

-

A primary fragmentation pathway for aromatic acids is the loss of small, stable neutral molecules[15][16].

-

Loss of H₂O (18 Da): From the [M+H]⁺ ion, leading to a fragment at m/z 226.

-

Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation of benzoic acids, especially in negative mode[17]. This would lead to a fragment at m/z 198 from the [M-H]⁻ ion.

-

Loss of Acetyl Group (42 Da as ketene, CH₂CO): Fragmentation of the amide side chain could lead to the loss of ketene, resulting in a fragment at m/z 202.

-

Integrated Spectroscopic Strategy

The confirmation of the structure of this compound is achieved not by a single technique, but by the synergistic integration of all three. The logical workflow is a self-validating loop where each technique confirms and complements the others.

Caption: Integrated workflow for structural elucidation.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. By leveraging data from its methyl ester and applying fundamental spectroscopic principles, we have constructed a comprehensive and reliable spectral profile for this compound. The key identifying features include the characteristic broad carboxylic acid proton signal above 12 ppm in ¹H NMR, the very broad O-H absorption band in the IR spectrum, and a molecular ion peak at m/z 243 (or its protonated/deprotonated adducts) with a clear 3:1 M/M+2 isotope pattern in the mass spectrum. This guide serves as a valuable resource for researchers, enabling confident identification and characterization of this molecule in complex research and development settings.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubMed Central. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). NMR8. Chemical Shift in 1H NMR. Retrieved from [Link]

-

ResearchGate. (2017). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

GSRS. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate [lgcstandards.com]

- 3. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 | FM37007 [biosynth.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 9. 4093-31-6|Methyl 4-acetamido-5-chloro-2-methoxybenzoate|BLD Pharm [bldpharm.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. echemi.com [echemi.com]

- 15. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. pharmacy180.com [pharmacy180.com]

- 17. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Acetamido-5-chloro-2-methoxybenzoic Acid: A Technical Guide for Preclinical Investigation

Foreword: From Synthetic Intermediate to Therapeutic Candidate

In the landscape of drug discovery, the journey of a molecule is rarely linear. Compounds initially synthesized as intermediates or identified as metabolites can harbor untapped biological activities. 4-Acetamido-5-chloro-2-methoxybenzoic acid, a molecule known primarily as a key intermediate and impurity in the synthesis of the widely-used antiemetic drug Metoclopramide, stands at such a crossroads.[1][2][3] While its direct biological effects remain largely unexplored, its chemical architecture—a substituted benzamide—places it in a class of compounds renowned for a diverse range of pharmacological activities.[4]

This technical guide serves as a roadmap for researchers, medicinal chemists, and drug development professionals. It moves beyond the compound's established role, venturing into its latent potential as a therapeutic agent. By leveraging structure-activity relationship (SAR) insights from analogous molecules, we will delineate a rationale-driven framework for investigating its anti-inflammatory, anticancer, and neuropharmacological properties. This document is not a summary of known activities, but rather an in-depth, experience-grounded blueprint for discovery.

Molecular Profile and Synthesis Overview

Before embarking on a journey of biological investigation, a thorough understanding of the molecule's fundamental properties is paramount.

Physicochemical Characteristics

This compound is a substituted benzoic acid derivative. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid, an acetamido group, a chlorine atom, and a methoxy group. These substituents are critical, as they dictate the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, all of which influence its pharmacokinetic and pharmacodynamic behavior.[5][6] The methyl ester form, methyl 4-acetamido-5-chloro-2-methoxybenzoate, is also a common related substance.[7][8]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClNO₄ | [9] |

| Molecular Weight | 243.65 g/mol | [9] |

| Appearance | White to light beige crystalline powder (for methyl ester) | [10][11] |

| CAS Number | 24201-13-6 |

Synthesis Pathway

The synthesis of the methyl ester of this compound is well-documented and typically involves the chlorination of its precursor, methyl 4-acetamido-2-methoxybenzoate.[7][12] A common and efficient method utilizes N-chlorosuccinimide (NCS) in a solvent such as N,N-dimethylformamide (DMF).[12][13] The subsequent hydrolysis of the methyl ester would yield the target carboxylic acid. The availability of a scalable and efficient synthesis route is a crucial logistical advantage for any compound being considered for extensive biological screening.

Caption: General synthesis route for the target compound.

A Rationale Grounded in Chemical Precedent: Potential Biological Activities

The hypothesis that this compound possesses therapeutic potential is not arbitrary. It is an inference based on the well-established biological activities of the broader benzamide and benzoic acid chemical classes.

Caption: Rationale for investigating the target compound.

Potential as an Anti-inflammatory Agent

Expertise & Experience: The connection between inflammation and the benzamide scaffold is well-documented. Metoclopramide itself, the drug to which our target compound is most closely related, has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α through the inhibition of the transcription factor NF-κB.[14] This provides a direct and compelling mechanistic hypothesis. Furthermore, other novel substituted benzamides have been synthesized and evaluated as preferential inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[15][16]

Hypothesized Mechanism: It is plausible that this compound could modulate inflammatory pathways by:

-

Inhibiting NF-κB translocation: Similar to metoclopramide, it may prevent the activation of this master regulator of inflammation.[14]

-

Direct COX enzyme inhibition: The benzoic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential for direct interaction with COX-1 or COX-2 active sites.[15][17]

Potential as an Anticancer Agent

Expertise & Experience: The benzamide structure is a privileged scaffold in oncology drug discovery.[18] A significant class of anticancer benzamides functions as inhibitors of histone deacetylases (HDACs), which are crucial epigenetic regulators.[19] These inhibitors often work by chelating a zinc ion in the HDAC active site, and the benzamide moiety plays a key role in this interaction.[19] Additionally, other benzamide derivatives have been shown to induce anticancer effects through mechanisms like the accumulation of reactive oxygen species (ROS) and subsequent mitochondrial-mediated apoptosis.[20]

Hypothesized Mechanism: The anticancer potential could be realized through:

-

HDAC Inhibition: The core structure may allow it to fit within the active site of HDAC enzymes, disrupting their function and leading to cell cycle arrest and apoptosis in cancer cells.[19]

-

Induction of Oxidative Stress: The molecule could interfere with cellular redox balance, leading to a buildup of ROS that triggers programmed cell death pathways.[20]

-

Tubulin Polymerization Inhibition: While less directly suggested by its specific substituents, this remains a common mechanism for benzamide-based anticancer agents.[18]

Potential in Neuropharmacology

Expertise & Experience: The structural relationship to Metoclopramide, a dopamine D2 receptor antagonist, immediately points toward potential activity in the central nervous system.[21][22] Beyond dopamine receptors, other benzamide derivatives have been developed as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[23][24] The development of neuroprotective agents from benzamide scaffolds is an active area of research.[25]

Hypothesized Mechanism: Potential neurological activities could include:

-

Dopamine Receptor Modulation: The compound may exhibit antagonist or agonist activity at dopamine receptor subtypes.

-

Cholinesterase Inhibition: It could inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), thereby increasing acetylcholine levels, a strategy used in Alzheimer's therapy.[23]

A Strategic Framework for Investigation: Experimental Protocols

The following section outlines a self-validating, tiered approach to systematically evaluate the biological potential of this compound. The causality behind each step is designed to build a comprehensive data package, starting with broad, cost-effective methods and progressing to more specific, mechanism-focused assays.

Caption: Tiered experimental workflow for activity screening.

Protocol: In Silico Profiling

Trustworthiness: This initial step is a cost-effective method to predict the compound's "drug-likeness" and potential biological targets, guiding the subsequent, more resource-intensive experimental work.[26][27]

Methodology:

-

Structure Preparation: Generate a 3D structure of this compound and perform energy minimization using standard computational chemistry software (e.g., Avogadro, ChemDraw).

-

ADMET Prediction: Submit the structure to various online platforms (e.g., SwissADME, pkCSM) to predict properties like absorption, distribution, metabolism, excretion, and toxicity.[20] This helps assess its potential as a viable drug candidate early on.

-

Target Prediction (Reverse Docking): Utilize ligand-based and structure-based target prediction servers (e.g., SwissTargetPrediction, PharmMapper). These tools compare the compound's structure to databases of known ligands and their targets to generate a ranked list of potential protein interactions.[27][28]

-

Data Analysis: Analyze the predicted targets, paying close attention to those related to inflammation (COX, NF-κB pathway proteins), cancer (HDACs, kinases), and neurological disorders (dopamine receptors, cholinesterases).

Protocol: In Vitro Anti-inflammatory Activity

Trustworthiness: This protocol uses a well-established cell-based model of inflammation and specific enzyme inhibition assays to provide robust, quantifiable data on anti-inflammatory potential.

Methodology: Macrophage-Based Assay

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Seed cells in a 96-well plate. Pre-treat the cells with varying concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: After incubation, collect the cell supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent assay. A reduction in nitrite levels indicates anti-inflammatory activity.

-

Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

Cell Viability: Perform an MTT or similar cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

Methodology: COX Enzyme Inhibition Assay

-

Assay Principle: Utilize a commercial COX (ovine or human, COX-1 and COX-2) inhibitor screening assay kit. These kits typically measure the peroxidase activity of COX.

-

Procedure: Perform the assay according to the manufacturer's protocol. Incubate purified COX-1 and COX-2 enzymes with the test compound at various concentrations.

-

Data Analysis: Determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2 to assess potency and selectivity.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Metoclopramide EP Impurity B | 4093-31-6 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. WO2021240187A1 - Benzamide derivatives as anti-inflammatory compounds and uses thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. iomcworld.com [iomcworld.com]

- 7. nbinno.com [nbinno.com]

- 8. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 13. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

- 14. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacological studies on a new benzamide derivative, YM-09151-2, with potential neuroleptic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The benzamide tiapride: treatment of extrapyramidal motor and other clinical syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

A Guide to the Synthesis and Application of 4-Acetamido-5-chloro-2-methoxybenzoic Acid and Its Methyl Ester

Introduction

In the landscape of pharmaceutical development, the journey from a simple chemical building block to a life-changing therapeutic is one of precision, ingenuity, and rigorous validation. 4-Acetamido-5-chloro-2-methoxybenzoic acid, and more prominently its methyl ester derivative (Methyl 4-acetamido-5-chloro-2-methoxybenzoate), represent quintessential examples of such foundational intermediates. While not therapeutic agents themselves, their structural architecture is critical for the synthesis of widely used pharmaceuticals.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer insights into its synthesis, chemical properties, and pivotal role in drug manufacturing. The focus is tailored for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this key intermediate. We will delve into the causality behind the synthetic methodologies, the importance of the compound in quality control, and its function as a precursor to significant active pharmaceutical ingredients (APIs).

Chemical and Physical Properties: A Comparative Overview

The physical and chemical characteristics of a synthetic intermediate are paramount, dictating its handling, reaction conditions, and purification strategies. Below is a summary of the key properties for both this compound and its more commonly referenced methyl ester.

| Property | This compound | Methyl 4-acetamido-5-chloro-2-methoxybenzoate |

| CAS Number | 24201-13-6 | 4093-31-6[1] |

| Molecular Formula | C₁₀H₁₀ClNO₄[] | C₁₁H₁₂ClNO₄[1] |

| Molecular Weight | 243.64 g/mol | 257.67 g/mol [1] |

| Appearance | Not specified | White to light beige fine crystalline powder[3][4] |

| Melting Point | 188°C[] | 153-156°C[3] |

| Boiling Point | 454.6°C at 760 mmHg[] | 440.2°C at 760 mmHg[5] |

| Density | 1.424 g/cm³[] | 1.312 g/cm³[5] |

| Solubility | Not specified | Approx. 1.14 g/L in water at 25°C; slightly soluble in DMSO and methanol[3] |

Core Synthesis Methodology: Electrophilic Aromatic Substitution

The discovery and development of this compound and its ester are rooted in synthetic chemistry rather than natural product isolation. The most efficient and widely documented route involves the synthesis of the methyl ester, Methyl 4-acetamido-5-chloro-2-methoxybenzoate. This process is a classic example of electrophilic aromatic substitution.

The strategy hinges on the chlorination of the precursor, methyl 4-acetamido-2-methoxybenzoate.[3] The existing acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups on the benzene ring are strong activating, ortho-, para-directing groups. The acetamido group's steric bulk and the directing power of both groups favor the substitution of chlorine at the C5 position, which is ortho to the acetamido group and meta to the methoxy group, leading to the desired product with high regioselectivity.

N-chlorosuccinimide (NCS) is the chlorinating agent of choice for this reaction.[1][4][6] Its selection is a key aspect of the process's efficiency and safety profile. Unlike using chlorine gas, NCS is a solid that is easier and safer to handle in a laboratory setting. It provides a source of electrophilic chlorine in a controlled manner, minimizing over-chlorination and the formation of unwanted byproducts. The use of N,N-dimethylformamide (DMF) as a polar aprotic solvent facilitates the dissolution of the reactants and supports the ionic mechanism of the reaction.[3][6] This method is regarded as environmentally conscious due to the avoidance of more hazardous reagents and the potential for high atom economy.[3]

Detailed Experimental Protocol: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

The following protocol is a synthesized procedure based on validated methods found in the literature, particularly from patent disclosures and chemical suppliers.[1][4][6] This self-validating system includes clear steps for reaction, isolation, and purification, culminating in a high-purity product.

Materials and Reagents:

-

Methyl 4-acetamido-2-methoxybenzoate (Substrate)

-

N-chlorosuccinimide (NCS) (Chlorinating Agent)

-

N,N-dimethylformamide (DMF) (Solvent)

-

Deionized water (for purification)

-

1L three-neck reaction flask equipped with a mechanical stirrer, thermometer, and condenser.

Procedure:

-

Reaction Setup: Charge the 1L reaction flask with 136g of N,N-dimethylformamide (DMF). Add 50g of methyl 4-acetamido-2-methoxybenzoate to the solvent. Stir the mixture until the substrate is completely dissolved, forming a clear solution.[1]

-

Chlorination: Add 50g of N-chlorosuccinimide (NCS) to the solution. Begin slow heating of the reaction mixture.

-

Staged Heating: Raise the temperature to 40°C and maintain it for 5 hours. This initial, milder temperature allows for controlled initiation of the chlorination. Following this period, increase the temperature to 65°C and hold for an additional 4 hours to drive the reaction to completion.[1][4]

-

Crystallization and Isolation: Once the reaction is complete (which can be monitored by techniques like TLC or HPLC), cool the mixture to 0°C. Maintain this temperature for 8 hours to induce thermo-crystallization of the crude product.[1][4]

-

Filtration: Filter the resulting slurry to isolate the crude, wet product of methyl 4-acetamido-5-chloro-2-methoxybenzoate. The DMF mother liquor can be reserved for recovery.[1]

-

Purification: Transfer the wet crude product into a separate vessel. Add 100g of deionized water and heat the suspension to 50°C for 4 hours. This washing step is crucial for removing residual DMF and other water-soluble impurities.

-

Final Isolation and Drying: Cool the purified slurry to 5°C and filter the solid. Dry the collected white crystalline product under vacuum. The expected yield is approximately 52.1g, representing a molar yield of 90.3%, with a purity of ≥99.8% as determined by HPLC.[1][4]

Pivotal Role in Pharmaceutical Synthesis and Quality Control

The primary value of Methyl 4-acetamido-5-chloro-2-methoxybenzoate lies in its role as a key intermediate and a reference standard in the pharmaceutical industry.[3]

-

Intermediate for Metoclopramide: It is a crucial building block in the synthesis of Metoclopramide, a widely used antiemetic and prokinetic agent that acts as a dopamine D2 receptor antagonist.[3][4][6] The structural framework of the intermediate provides the core substituted benzene ring required for the final drug molecule.

-

Metabolite and Impurity Standard: Beyond its role as a synthetic precursor, this compound is also a known biotransformed metabolite of Metoclopramide.[4][5] Consequently, it is officially recognized as "Metoclopramide EP Impurity B" and "Metoclopramide USP Related Compound B". In this capacity, it is an indispensable reference standard for pharmaceutical quality control. Analytical chemists use it to develop and validate methods for detecting and quantifying impurities in the final Metoclopramide drug product, ensuring its safety and efficacy.[3]

-

Precursor for Other APIs: The utility of the parent acid extends to other drugs as well. This compound is identified as an intermediate in the synthesis of Prucalopride, a high-affinity serotonin 5-HT4 receptor agonist used to treat chronic constipation.[7]

Future Prospects

While the current applications of 4-Acetamido-5-chloro-2-methoxybenzoate are well-established, ongoing research continues to explore its potential. Its structural similarity to other bioactive molecules suggests it could serve as a scaffold in medicinal chemistry for developing novel compounds, potentially in areas like anti-inflammatory and analgesic agents.[3] As synthetic methodologies evolve, its utility as a versatile building block in organic synthesis is likely to expand.

Conclusion

This compound and its methyl ester are more than just entries in a chemical catalog. They are vital cogs in the machinery of pharmaceutical production. The discovery of their efficient synthesis, particularly the chlorination of methyl 4-acetamido-2-methoxybenzoate with NCS, has provided a safe, high-yield pathway for manufacturing. This technical guide has illuminated the compound's properties, detailed a robust synthetic protocol, and contextualized its critical role as a precursor to essential medicines like Metoclopramide and as a non-negotiable standard in ensuring their purity. For the research and drug development community, a thorough understanding of such key intermediates is fundamental to the ongoing pursuit of safe and effective therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- ChemicalBook. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis.

- ChemicalBook. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6.

- BOC Sciences. (n.d.). CAS 24201-13-6 this compound.

- PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721.

- Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- Echemi. (n.d.). 4093-31-6, Methyl 4-acetamido-5-chloro-2-methoxybenzoate Formula.

- (n.d.). CAS No : 24201-13-6 | Product Name : this compound.

Sources

- 1. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Acetamido-5-chloro-2-methoxybenzoic Acid

This guide provides a comprehensive technical overview of the solubility and stability of 4-Acetamido-5-chloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The information herein is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the characterization of this molecule.

Introduction

This compound (CAS No. 24201-13-6) is a substituted benzoic acid derivative. Its molecular structure, featuring an acetamido, a chloro, and a methoxy group, imparts specific physicochemical properties that are critical to its handling, formulation, and ultimate application in drug synthesis. A thorough understanding of its solubility and stability is paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). While extensive data on its methyl ester is available, this guide will focus on the free acid form and provide robust protocols for its characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClNO₄ | - |

| Molecular Weight | 243.65 g/mol | [1] |

| CAS Number | 24201-13-6 | [] |

| Appearance | Solid | [3] |

| Melting Point | 188 °C | [3] |

Solubility Profile

The solubility of an API or intermediate is a critical parameter that influences its bioavailability, dissolution rate, and the choice of solvent systems for synthesis and formulation. While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment and a proposed experimental protocol for its determination are provided below.

Predicted Solubility

Based on the solubility of its methyl ester, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, which is slightly soluble in DMSO and methanol and has a water solubility of approximately 1.14 g/L at 25°C, it can be inferred that the free acid will exhibit pH-dependent aqueous solubility.[4] The presence of the carboxylic acid moiety suggests that its solubility in aqueous media will be significantly higher at basic pH due to the formation of a carboxylate salt.

Experimental Protocol for Solubility Determination

To establish a comprehensive solubility profile, a systematic approach using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate buffers of varying pH, methanol, ethanol, acetonitrile, dimethyl sulfoxide)

-

HPLC system with a UV detector

-

Calibrated analytical balance

-

Thermostatically controlled shaker

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC method.

-

-

HPLC Analysis:

-

Analyze the diluted samples using a validated stability-indicating HPLC method.

-

Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL or g/L.

-

Visualization of Solubility Determination Workflow

Caption: Workflow for solubility determination.

Stability Profile

Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. A Safety Data Sheet indicates that the compound is stable under recommended storage conditions but is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

-

Acid Hydrolysis: Reflux the compound in 0.1 N HCl at 80°C for a specified period.

-

Base Hydrolysis: Reflux the compound in 0.1 N NaOH at 80°C for a specified period.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples should be analyzed at various time points using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to identify and quantify any degradation products.

Potential Degradation Pathways

Based on the chemical structure of this compound and the stability of related compounds, the following degradation pathways can be hypothesized:

-

Hydrolysis of the Amide Bond: Under strong acidic or basic conditions, the acetamido group can be hydrolyzed to an amino group, forming 4-Amino-5-chloro-2-methoxybenzoic acid.

-

Hydrolysis of the Methoxy Group (O-demethylation): Harsh acidic or basic conditions at elevated temperatures could lead to the cleavage of the ether linkage, resulting in the formation of a hydroxyl group.

-

Decarboxylation: At high temperatures, the carboxylic acid group may be lost.

Visualization of Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Recommended Analytical Methodology

A validated stability-indicating HPLC method is the cornerstone of both solubility and stability studies.

HPLC Method Parameters (Proposed)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan)

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[7][8]

Conclusion

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Sample and percentage impurity detection in forced degradation studies. [Link]

-

MedCrave. (2016). Forced degradation studies. [Link]

-

National Center for Biotechnology Information. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. [Link]

-

Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

-

Elsevier. (n.d.). Forced degradation and impurity profiling. [Link]

-

ResearchGate. (n.d.). Novel validated stability-indicating UPLC method for the determination of Metoclopramide and its degradation impurities in API and pharmaceutical dosage form. [Link]

-

OMICS International. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. [Link]

-

IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

ResearchGate. (2021). OVERVIEW ON STABILITY STUDIES. [Link]

-

University of Groningen. (2023). Stability. [Link]

-

CAS. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]

Sources

The Chemistry and Application of 4-Acetamido-5-chloro-2-methoxybenzoic Acid Derivatives: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 4-acetamido-5-chloro-2-methoxybenzoic acid and its derivatives, compounds of significant interest in contemporary drug discovery and development. We will dissect the synthetic pathways to this core scaffold, detail the preparation of key ester and amide derivatives, and elucidate their primary pharmacological application as modulators of the serotonin 5-HT₄ receptor. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a robust theoretical framework and actionable experimental protocols.

Introduction: A Scaffold of Therapeutic Potential

The substituted benzoic acid motif is a cornerstone of medicinal chemistry, providing a versatile platform for the development of a vast array of therapeutic agents. Within this class, this compound represents a particularly valuable scaffold. Its carefully orchestrated substitution pattern—an electron-donating methoxy group, a hydrogen-bond-donating acetamido group, and a lipophilic chlorine atom—creates a unique electronic and steric environment ripe for molecular recognition by biological targets.

Historically, derivatives of this scaffold, such as Methyl 4-acetamido-5-chloro-2-methoxybenzoate, have been recognized as crucial intermediates in the synthesis of the well-known prokinetic agent, Metoclopramide.[1] However, contemporary research has unveiled a more nuanced and arguably more significant role for these compounds as potent and selective modulators of the serotonin 5-HT₄ receptor. This discovery has opened new avenues for the development of novel therapeutics for a range of gastrointestinal and central nervous system disorders.

This guide will provide a comprehensive overview of the synthesis of the this compound core and its subsequent derivatization. We will then delve into the pharmacology of these derivatives, with a particular focus on their interaction with the 5-HT₄ receptor, supported by quantitative data and mechanistic insights.

Synthesis of the Core Scaffold and Key Intermediates

The synthesis of this compound and its derivatives is a multi-step process that demands careful control of reaction conditions to achieve high yields and purity. The general synthetic strategy involves the sequential modification of a readily available starting material, p-aminosalicylic acid.

Synthesis of Methyl 4-acetamido-2-methoxybenzoate

The initial steps focus on the protection of the amino group and the methylation of the hydroxyl and carboxylic acid functionalities of p-aminosalicylic acid. A common route involves the use of dimethyl sulfate for methylation and acetic anhydride for acetylation.[1]

Chlorination to Methyl 4-acetamido-5-chloro-2-methoxybenzoate

The introduction of the chlorine atom at the 5-position is a critical step and is typically achieved via electrophilic aromatic substitution. N-chlorosuccinimide (NCS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the reagent of choice for this transformation, offering good regioselectivity and high yields.[1][2]

Experimental Protocol 1: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate[2]

-

Step 1: Dissolution. In a 1L reaction flask, dissolve 50g of methyl 4-acetamido-2-methoxybenzoate in 136g of N,N-dimethylformamide (DMF) with stirring until a clear solution is obtained.

-

Step 2: Chlorination. Add 50g of N-chlorosuccinimide (NCS) to the solution. Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours.

-

Step 3: Reaction Completion. Increase the temperature to 65°C and continue the reaction for an additional 4 hours.

-

Step 4: Crystallization and Isolation. Cool the reaction mixture to 0°C and allow it to crystallize for 8 hours. The crude product, methyl 4-acetamido-5-chloro-2-methoxybenzoate, will precipitate. Isolate the crude product by filtration, reserving the DMF mother liquor.

-

Step 5: Purification. Wash the crude product with 100g of deionized water. Heat the slurry to 50°C and maintain for 4 hours. Cool to 5°C and filter. Dry the purified solid to obtain a white crystalline product.

Expected Yield: ~90.3% Purity (HPLC): ≥99.8%

Synthesis of this compound

The parent acid can be obtained by the hydrolysis of the corresponding methyl ester. Alternatively, direct acetylation of 4-amino-5-chloro-2-methoxybenzoic acid provides a more direct route.

Experimental Protocol 2: N-Acetylation of an Aminobenzoic Acid Derivative[3][4][5]

This protocol provides a general method for the N-acetylation of an aminobenzoic acid using acetic anhydride.

-

Step 1: Dissolution. Dissolve the aminobenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or pyridine.

-

Step 2: Acylation. Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.1-1.2 eq) dropwise with continuous stirring.

-

Step 3: Reaction. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Work-up. Upon completion, quench the reaction by the slow addition of water. If pyridine is used as a solvent, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Step 5: Isolation and Purification. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Derivatization and Pharmacological Applications

The true therapeutic potential of the this compound scaffold is realized through its derivatization, primarily at the carboxylic acid position, to yield a variety of esters and amides.

Ester Derivatives as 5-HT₄ Receptor Modulators

A significant body of research has demonstrated that ester derivatives of the corresponding 4-amino-5-chloro-2-methoxybenzoic acid are potent modulators of the 5-HT₄ receptor.[3] These receptors are G-protein coupled receptors that are widely distributed throughout the gastrointestinal tract and the central nervous system. Activation of 5-HT₄ receptors has been shown to have prokinetic effects in the gut and has also been implicated in cognitive function and mood regulation.

The synthesis of these ester derivatives typically involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with a substituted alcohol, often a piperidine ethanol derivative.

Amide Derivatives: From Metoclopramide to Novel 5-HT₄ Ligands

The most well-known amide derivative is Metoclopramide, which is synthesized by coupling 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethane-1,2-diamine. Beyond this established therapeutic, a diverse range of other amide derivatives have been synthesized and evaluated for their pharmacological activity, with many exhibiting high affinity for the 5-HT₄ receptor.

Experimental Protocol 3: General Synthesis of Amide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from a carboxylic acid.

-

Step 1: Activation of the Carboxylic Acid. The carboxylic acid (1.0 eq) is first converted to a more reactive species. This can be achieved by forming an acyl chloride using reagents such as thionyl chloride or oxalyl chloride, or by using peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Step 2: Amide Bond Formation. The activated carboxylic acid species is then reacted with the desired amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF, or acetonitrile). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

Step 3: Work-up and Purification. The reaction mixture is worked up according to the nature of the product and the reagents used. This may involve washing with aqueous solutions to remove byproducts and unreacted starting materials. The crude product is then purified, typically by column chromatography or recrystallization.

Quantitative Pharmacological Data

The following table summarizes the pharmacological data for a selection of 4-amino-5-chloro-2-methoxybenzoic acid derivatives at the 5-HT₄ receptor.

| Compound | Derivative Type | Receptor Affinity (Ki, nM) | Functional Activity (pA₂) | Reference |

| 7a (ML 10302) | Ester | 1.07 ± 0.5 | - | [3] |

| 7k | Ester | 1.0 ± 0.3 | - | [3] |

| 7g | Ester | 0.26 ± 0.06 | 8.6 (Antagonist) | [3] |

| DAU 6285 | Benzimidazolone | 181-255 | - (Antagonist) | [4] |

| GR113808 | Indole | - | 9.3 (Antagonist) | [5] |

Mechanistic Insights: The 5-HT₄ Receptor Signaling Pathway

The 5-HT₄ receptor is a Gs-protein coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the observed physiological effects.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a versatile and pharmacologically significant class of compounds. While their role as intermediates in the synthesis of established drugs like Metoclopramide is well-documented, their true potential lies in the development of novel 5-HT₄ receptor modulators. The ability to fine-tune the pharmacological properties of these derivatives by modifying the ester or amide functionality offers exciting opportunities for the design of next-generation therapeutics for a range of gastrointestinal and neurological disorders.

Future research in this area will likely focus on the development of derivatives with enhanced selectivity and optimized pharmacokinetic profiles. Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of these compounds with the 5-HT₄ receptor will be crucial for the rational design of even more potent and specific modulators. The continued exploration of this chemical space holds great promise for the discovery of new and improved medicines.

References

- BenchChem. (2025). Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid. BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- Lopez-Rodriguez, M. L., et al. (2002). 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions. Current topics in medicinal chemistry, 2(6), 625–641.

- WebAssign. (n.d.). Experiment 8 - Amide Preparation.

- ChemicalBook. (2023).

- WebAssign. (n.d.). Experiment 8 - Amide Preparation.

- Lopez-Rodriguez, M. L., et al. (2002). 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions. Current topics in medicinal chemistry, 2(6), 625–641.

- Bérubé, C., et al. (1995). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of medicinal chemistry, 38(12), 2177–2187.

- Floris, R., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Molecules (Basel, Switzerland), 26(15), 4485.

- Google Patents. (2016).

- Gaster, L. M., & King, F. D. (1997). Serotonin 5-HT3 and 5-HT4 receptor antagonists. Medicinal research reviews, 17(2), 163–214.

- Dumuis, A., et al. (1992). Characterization of a novel 5-HT4 receptor antagonist of the azabicycloalkyl benzimidazolone class: DAU 6285. Naunyn-Schmiedeberg's archives of pharmacology, 345(3), 264–269.

- Gale, J. D., et al. (1994). GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor. British journal of pharmacology, 111(1), 332–338.

- Hassan, A. S. (2015). Acetylation and condensation of p-amino benzoic acid 1 with different reagents.

- Nordmann. (n.d.). 4-Acetylamino-5-chloro-2-methoxybenzoic acid methyl ester.

- ChemicalBook. (2023).

- Echemi. (n.d.).

- BOC Sciences. (n.d.). CAS 24201-13-6 this compound. BOC Sciences.

- Al-Suwaidan, I. A., et al. (2018). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]